N,N-Dibutyl-1-chloro-1-phenylboranamine

Description

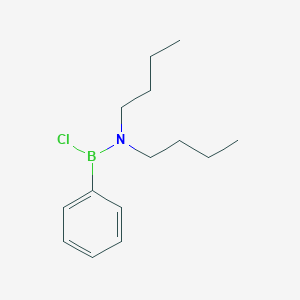

N,N-Dibutyl-1-chloro-1-phenylboranamine is a boron-containing amine derivative characterized by a phenyl group, a chlorine atom, and two butyl substituents bonded to a central boron-nitrogen framework. This compound belongs to the boranamine class, where boron is integrated into an amine structure, conferring unique electronic and steric properties. Such compounds are of interest in catalysis, materials science, and medicinal chemistry due to boron’s ability to modulate reactivity and stability .

Properties

CAS No. |

33441-67-7 |

|---|---|

Molecular Formula |

C14H23BClN |

Molecular Weight |

251.60 g/mol |

IUPAC Name |

N-butyl-N-[chloro(phenyl)boranyl]butan-1-amine |

InChI |

InChI=1S/C14H23BClN/c1-3-5-12-17(13-6-4-2)15(16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

YYENLXVSFYHWFN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(N(CCCC)CCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-1-chloro-1-phenylboranamine typically involves the reaction of phenylboronic acid with N,N-dibutylamine in the presence of a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-1-chloro-1-phenylboranamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides or other reduced boron species.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include N,N-dibutyl-1-hydroxy-1-phenylboranamine, N,N-dibutyl-1-amino-1-phenylboranamine, and N,N-dibutyl-1-thio-1-phenylboranamine.

Oxidation: Products include phenylboronic acid and borate esters.

Reduction: Products include borohydrides and other reduced boron species.

Scientific Research Applications

N,N-Dibutyl-1-chloro-1-phenylboranamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its boron content.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-1-chloro-1-phenylboranamine involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, which can alter their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, such as boron-amine hybrids, halogenated amines, or phenyl-substituted amines. The evidence instead references unrelated compounds, such as 5-Bromo-2-chloro-N-cyclopropylbenzamide (an amide) and Allyldibutylamine (a tertiary amine) . Below is an inferred comparison based on general chemical principles:

Table 1: Inferred Properties of N,N-Dibutyl-1-chloro-1-phenylboranamine vs. Referenced Compounds

Key Differences

- Boron vs. Carbon Core : The boron atom in this compound introduces Lewis acidity, unlike Allyldibutylamine (a traditional amine) or the amide compound .

- Halogen Influence : The chlorine in the target compound may enhance electrophilicity, whereas bromine/chlorine in the benzamide primarily affect electronic properties and binding interactions.

- Steric Effects : The phenyl and butyl groups in the boranamine likely create significant steric hindrance, impacting its reactivity compared to less bulky analogs.

Research Findings and Limitations

The absence of direct experimental data in the provided evidence precludes a definitive comparison. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.